1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one
Overview
Description
1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one is a chemical compound with the molecular formula C21H13F3N2O and a molecular weight of 366.34 g/mol . This compound is known for its unique structure, which includes an indole core substituted with a phenyl group and a trifluoromethylphenyl imino group. It is also referred to as HT-2157 or SNAP 37889 .
Preparation Methods
The synthesis of 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one involves several steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)aniline with isatin in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Scientific Research Applications
1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one involves its interaction with specific molecular targets. As a galanin-3 receptor antagonist, it binds with high affinity to the galanin-3 receptor, inhibiting its activity . This interaction leads to the modulation of signaling pathways involved in anxiety and alcohol consumption behaviors .
Comparison with Similar Compounds
1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one can be compared with other indole derivatives such as:
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one: This compound shares the trifluoromethyl group but differs in the core structure, which is a pyrazole instead of an indole.
1-(3-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea: This compound also contains the trifluoromethylphenyl group but has a urea linkage instead of an imino group.
The uniqueness of this compound lies in its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-phenyl-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O/c22-21(23,24)14-7-6-8-15(13-14)25-19-17-11-4-5-12-18(17)26(20(19)27)16-9-2-1-3-10-16/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCGMRVPXUBHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032019 | |
Record name | HT-2157 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303149-14-6, 1000273-87-9 | |
Record name | 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1,3-dihydro-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303149-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-3-((3-(trifluoromethyl)phenyl)imino)-1H-indol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303149146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HT-2157, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000273879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HT-2157 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HT-2157, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW4KZW83BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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